4-Chloro vs. 3-Chloro Benzamide: Regioisomeric Halogen Position Defines P2X7 Antagonist Pharmacophore Compatibility
The pyridazinone patent estate (WO2009057827A1 and WO2010126104A1) explicitly defines the P2X7 pharmacophore as requiring a 4-substituted benzamide moiety for optimal receptor interaction, with 4-chloro substitution conferring a distinct steric and electronic profile compared to the 3-chloro regioisomer (CAS 921852-81-5) [1]. In analogous pyridazinone P2X7 series, compounds bearing 4-substituted benzamide groups achieved IC₅₀ values below 100 nM in human P2X7-expressing cell calcium flux assays, whereas 3-substituted regioisomers showed >10-fold rightward potency shifts under identical assay conditions [2]. This regioisomeric potency differential is a class-level inference from the P2X7 pyridazinone patent landscape and has not yet been confirmed in a direct head-to-head comparison for the exact 921533-05-3 compound series.
| Evidence Dimension | P2X7 receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported for 921533-05-3; predicted to conform to 4-substituted benzamide SAR tier |
| Comparator Or Baseline | 3-Chloro regioisomer (CAS 921852-81-5); representative 4-substituted vs. 3-substituted benzamide pyridazinones |
| Quantified Difference | ~10× potency shift favoring 4-substitution (class-level extrapolation from patent SAR tables); direct comparative data unavailable |
| Conditions | Human P2X7 recombinant cell line; calcium mobilization assay (extrapolated from WO2009057827A1 examples) |
Why This Matters
For experimentalists designing P2X7 or purinergic receptor screening cascades, selecting the 4-chloro regioisomer (921533-05-3) over the 3-chloro analog provides the only structurally justified entry point into the 4-ethoxyphenyl pyridazinone subseries, consistent with the patent-validated 4-substituted benzamide pharmacophore.
- [1] Nissan Chemical Industries, Ltd. (2008) 'Pyridazinone compounds and P2X7 receptor inhibitors'. WO2009057827A1. Available at: https://patents.google.com/patent/WO2009057827A1 View Source
- [2] Nissan Chemical Industries, Ltd. (2010) '4-Substituted pyridazinone compound and P2X7 receptor inhibitor'. WO2010126104A1. Available at: https://patents.google.com/patent/WO2010126104A1 View Source
